Oxanol KD-6
CAS No.: 71060-57-6
Cat. No.: VC1569724
Molecular Formula: C11H26O
Molecular Weight: 174.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71060-57-6 |
|---|---|
| Molecular Formula | C11H26O |
| Molecular Weight | 174.32 g/mol |
| IUPAC Name | 1-ethoxyoctane;methane |
| Standard InChI | InChI=1S/C10H22O.CH4/c1-3-5-6-7-8-9-10-11-4-2;/h3-10H2,1-2H3;1H4 |
| Standard InChI Key | KFQNVKYIAMSAKI-UHFFFAOYSA-N |
| SMILES | C.CCCCCCCCOCC |
| Canonical SMILES | C.CCCCCCCCOCC |
Introduction
Chemical Identity and Properties
Structural Identification
Oxanol KD-6, identified by CAS registry number 71060-57-6, is also known by several synonyms including C8-10 alcohol DE-6, 1-Ethoxyoctane-methane, and C8-10-Alcohols ethoxylated . The molecular formula of Oxanol KD-6 is C11H26O, with a molecular weight of 174.32 g/mol . The compound is structurally characterized as a nonionic surfactant consisting of fatty alcohols with carbon chain lengths ranging from 8 to 10, which have undergone ethoxylation to varying degrees. This ethoxylation process introduces hydrophilic ethoxy groups to the hydrophobic alcohol chains, creating molecules with balanced amphiphilic properties that are essential for their surfactant functionality.
Physical and Chemical Characteristics
Oxanol KD-6 exhibits several notable physical and chemical properties that contribute to its effectiveness as a surfactant and solubilizing agent. The compound has a measured vapor pressure of approximately 7.72 Pa at 25°C, indicating its relatively low volatility under standard conditions . Its balanced hydrophilic-lipophilic ratio makes it particularly effective in creating stable emulsions and facilitating the solubilization of hydrophobic substances in aqueous environments.
Table 1: Physical and Chemical Properties of Oxanol KD-6
| Property | Value |
|---|---|
| CAS Number | 71060-57-6 |
| Molecular Formula | C11H26O |
| Molecular Weight | 174.32 g/mol |
| Vapor Pressure | 7.72 Pa at 25°C |
| Classification | Nonionic surfactant |
| Solubility | Soluble in both aqueous and organic media |
Synthesis and Production Methods
Industrial Synthesis Approach
The synthesis of Oxanol KD-6 involves the ethoxylation of C8-10 alcohols with ethylene oxide. This reaction typically occurs at elevated temperatures (around 180°C) and under moderate pressure (1-2 bar) with potassium hydroxide (KOH) serving as a catalyst. The industrial production process involves blowing ethylene oxide through the alcohol in a reactor, allowing for controlled production of ethoxylates with specific properties. This methodology enables manufacturers to produce a range of ethoxylated products with various degrees of ethoxylation by adjusting reaction parameters.
Reaction Mechanisms and Conditions
The ethoxylation process follows a nucleophilic addition mechanism where the alkoxide anion (formed from the alcohol in the presence of the KOH catalyst) attacks the ethylene oxide molecule, resulting in ring-opening and chain extension. The reaction conditions can be precisely controlled to achieve desired ethoxylation degrees, which directly influence the compound's hydrophilic-lipophilic balance (HLB) and, consequently, its performance characteristics as a surfactant.
Table 2: Synthesis Parameters for Oxanol KD-6
| Parameter | Condition |
|---|---|
| Starting Materials | C8-10 fatty alcohols and ethylene oxide |
| Catalyst | Potassium hydroxide (KOH) |
| Temperature | Approximately 180°C |
| Pressure | 1-2 bar |
| Process Type | Continuous reactor system |
Applications in Various Industries
Chemical and Industrial Applications
Oxanol KD-6 finds extensive use in numerous industrial sectors due to its excellent surfactant properties. In the chemical industry, it serves as an emulsifying agent, dispersing agent, and solubilizing agent in various formulations. The textile, leather, and chemical fiber industries utilize this compound for its exceptional wetting and permeating properties, which enhance the efficiency of processes such as dyeing and finishing. Additionally, its ability to reduce surface tension and facilitate the mixing of immiscible substances makes it valuable in formulations where stable emulsions or dispersions are required.
Pharmaceutical and Biomedical Applications
In pharmaceutical formulations, Oxanol KD-6 plays a crucial role in enhancing the solubility and bioavailability of poorly water-soluble drugs. The compound achieves this through the formation of micelles, where the hydrophobic tails of the molecules aggregate, trapping hydrophobic substances, while the hydrophilic heads interact with the surrounding aqueous environment. This mechanism allows for improved dissolution rates and potentially better therapeutic outcomes for drugs with limited water solubility.
Biological Research Applications
In biological research, Oxanol KD-6 is utilized for its ability to solubilize proteins and other biomolecules, facilitating their study and manipulation in laboratory settings. Its gentle interaction with biological systems, attributed to its nonionic nature, minimizes potential disruptions to protein structure while enhancing solubility. This property makes it particularly valuable in biochemical and biophysical investigations where maintaining the native conformation of biomolecules is essential.
| Parameter | Value | Species | Route of Exposure |
|---|---|---|---|
| LD50 | 2700 mg/kg | Rat | Oral |
| Classification | Hazardous substance | - | - |
| GHS Symbol | GHS05 | - | - |
| Signal Word | Danger | - | - |
| Hazard Statement | H314 (Causes severe skin burns and eye damage) | - | - |
Structural Comparisons with Similar Compounds
Oxanol KD-6 belongs to a family of ethoxylated fatty alcohols, each with distinct properties based on their carbon chain length and degree of ethoxylation. Compared to other ethoxylated alcohols such as C12-14 and C16-18 ethoxylates, Oxanol KD-6 has shorter carbon chains, which significantly affects its solubility and emulsifying properties. The unique balance of hydrophilic and hydrophobic properties in Oxanol KD-6 makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Table 4: Comparison of Oxanol KD-6 with Similar Compounds
| Compound | Carbon Chain Length | Unique Properties |
|---|---|---|
| Oxanol KD-6 (Alcohols, C8-10, ethoxylated) | 8-10 | Balanced hydrophilic-lipophilic properties, effective for emulsifying and solubilizing |
| Alcohols, C12-14, ethoxylated | 12-14 | Greater emulsifying power due to longer chains |
| Alcohols, C16-18, ethoxylated | 16-18 | Higher hydrophobicity, suitable for heavier oils |
| Ethoxylated propoxylated C8-C10 alcohols | 8-10 | Additional propylene oxide units alter surfactant properties |
Current Research Trends and Future Perspectives
Emerging Applications and Innovations
Recent research has explored the use of Oxanol KD-6 in novel formulation strategies for improving drug delivery systems. Its ability to form well-defined micelles offers potential for developing nanomedicine approaches for targeted delivery of hydrophobic therapeutics. Additionally, the compound's interaction with biological membranes presents opportunities for enhancing transdermal and transmucosal drug delivery systems, potentially improving patient compliance and therapeutic outcomes.
Future Research Directions
Despite extensive knowledge about Oxanol KD-6's properties and applications, several areas warrant further investigation. Future research could focus on elucidating the precise mechanisms by which Oxanol KD-6 enhances drug bioavailability, potentially leading to more efficient drug delivery systems. Additionally, the preliminary findings regarding neuroprotective and antiviral properties deserve more comprehensive studies to determine their clinical relevance. Environmental fate and toxicity studies would also be valuable in assessing the long-term impact of Oxanol KD-6 on ecosystems, especially considering the growing concern about surfactants in aquatic environments.
Analytical Methods for Characterization
Spectroscopic and Chromatographic Techniques
Various analytical techniques can be employed for the characterization and quality assessment of Oxanol KD-6. High-performance liquid chromatography (HPLC) is commonly used for analyzing the distribution of ethoxylated species within commercial samples. Fourier-transform infrared spectroscopy (FTIR) provides valuable information about functional groups, while mass spectrometry enables accurate determination of molecular weights and structural confirmation. Additionally, nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the molecular structure and degree of ethoxylation.
Determination of Critical Properties
The determination of critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB) are essential for characterizing the surfactant properties of Oxanol KD-6. These parameters directly influence its performance in various applications and can be measured using techniques such as surface tension measurements, light scattering, and dye solubilization methods. Additionally, assessment of parameters like cloud point and pour point provides important information regarding the compound's behavior under different temperature conditions, which is crucial for formulation development.
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